5-BDBD
Overview
Description
5-BDBD is a potent and selective P2X4 receptor antagonist . It inhibits rP2X4R-mediated currents, with an IC50 of 0.75 μM . 5-BDBD completely blocks the basal and acute hyperalgesia induced by nitroglycerin (NTG) .
Molecular Structure Analysis
5-BDBD antagonizes P2X4 in a non-competitive manner . Molecular modeling and site-directed mutagenesis suggest an allosteric binding site for 5-BDBD located between two subunits in the body region of P2X4, with M109, F178, Y300, and I312 on one subunit, and R301 on the neighboring subunit as key residues involved in antagonist binding .Chemical Reactions Analysis
5-BDBD is a specific inhibitor of P2X4 . It inhibits P2X4 currents in CHO cells with an IC50 of 500 nM .Physical And Chemical Properties Analysis
5-BDBD is an off-white solid . Its molecular weight is 355.19 . The chemical formula is C17H11BrN2O2 . It is soluble in DMSO up to 35.52mg/mL .Scientific Research Applications
Use in Phosphate Ore Flotation
5-BDBD, as a Gemini surfactant, plays a critical role in the reverse flotation of phosphate ore, contributing to sustainable production of phosphate fertilizer. This process is significant for achieving sustainable food production. 5-BDBD demonstrates excellent collecting power for silicoide and superior flotation performance compared to conventional monomeric surfactants, leading to increased efficiency in phosphate fertilizer production and addressing global food security concerns (Huang et al., 2019).
Inhibition of P2X4 Purinergic Receptors
5-BDBD is identified as an inhibitor of ATP-gated P2X4 purinergic receptors (P2X4Rs), which are crucial in various cell types. This benzodiazepine derivative selectively inhibits P2X4Rs, offering potential for investigating these receptors' functions more thoroughly. Its ability to inhibit ATP-induced Ca2+ signals and ion currents highlights its relevance in studying cellular physiology and biochemistry (Balázs et al., 2013).
Neuroprotection and Rehabilitation after Ischemic Stroke
5-BDBD has shown promise in neuroprotection and neuro-rehabilitation following ischemic stroke. By inhibiting P2X4R, it limits the over-stimulated myeloid cell immune response, reducing infarct volume, neurological deficits, and blood-brain barrier permeability. Its use in acute stroke recovery phases suggests potential therapeutic applications in neurology (Srivastava et al., 2020).
Antagonist Actions on Rat P2X4 Receptor
Investigations into the antagonist actions of 5-BDBD on rat P2X4 receptors provide insights into its potency and specificity. It is found to be an effective antagonist for P2X4Rs and can help in studying the endogenous effects of these receptors in the central nervous system. This research is instrumental in understanding the role of P2X4Rs in various physiological and pathophysiological processes (Coddou et al., 2019).
Structural Basis of Negative Allosteric Modulation
Research into the structural basis of 5-BDBD's action on human P2X4 receptors offers molecular insights into its antagonistic properties. Understanding how 5-BDBD interacts with specific residues at allosteric binding sites helps in comprehending its mechanism of action, further supporting its potential in therapeutic applications, especially concerning neuropathic pain and inflammation (Bidula et al., 2021).
Application in Allergic Asthma Models
5-BDBD has been evaluated for its effects on airway inflammation in allergic asthma models. It has been shown to reduce inflammation and cytokine levels, suggesting its potential as a therapeutic agent in treating allergic asthma. This research is important for understanding the role of P2X4Rs in allergic responses and developing new treatments for asthma (Chen Hong-xi, 2015).
Use in Chronic Migraine Model
5-BDBD's role in a chronic migraine model has been studied, where it was found to reduce central sensitization, a key factor in migraine chronification. This research contributes to understanding migraine mechanisms and potentially offers new avenues for migraine treatment (Long et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-(3-bromophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2/c18-11-5-3-4-10(8-11)15-17-16(20-14(21)9-19-15)12-6-1-2-7-13(12)22-17/h1-8H,9H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYMVQPXXTZHSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C(=N1)C3=CC(=CC=C3)Br)OC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431707 | |
Record name | 5-BDBD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one | |
CAS RN |
768404-03-1 | |
Record name | 5-BDBD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 768404-03-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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